![molecular formula C11H17NO B13195823 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile: is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane in the presence of a silica catalyst . This reaction yields the desired compound along with other intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk for research and pharmaceutical testing purposes . High-quality reference standards are available for accurate results in various applications .
Análisis De Reacciones Químicas
Types of Reactions: 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the synthesis of fragrance intermediates and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and intermediates.
Comparación Con Compuestos Similares
1-Oxaspiro[2.5]octane-2-carbonitrile: This compound shares a similar spirocyclic structure but lacks the trimethyl groups.
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: Another related compound used in similar synthetic routes.
Uniqueness: 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-8-4-10(2,3)7-11(5-8)9(6-12)13-11/h8-9H,4-5,7H2,1-3H3 |
Clave InChI |
VXZGWSIOSUDLAI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC2(C1)C(O2)C#N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)

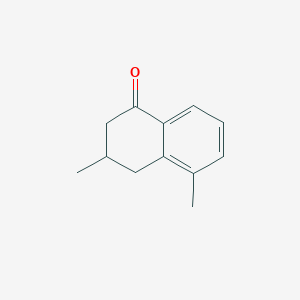
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)

![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)

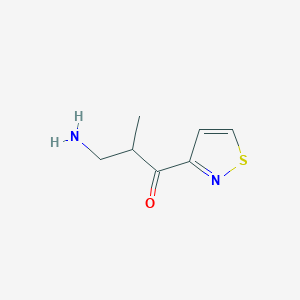
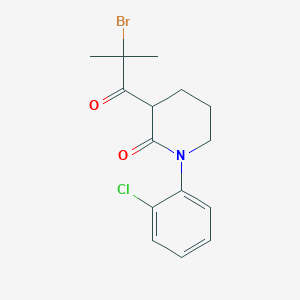

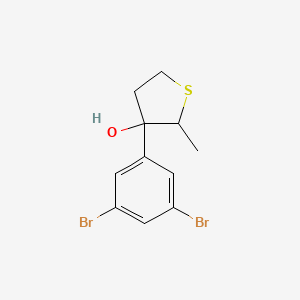

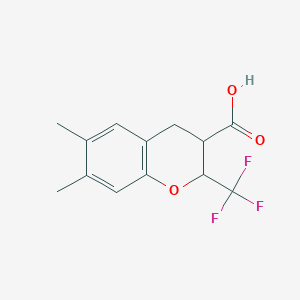
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
